CEFOTAXIME SODIUM

Pharmacokinetics Pediatrics Critical Care

Cefotaxime sodium stands apart: a third-generation cephalosporin with a short 0.8h half-life enabling safe neonatal dosing, 10.1% CSF penetration for meningitis models, and its unique active metabolite desacetylcefotaxime—synergistic with the parent drug against 72% of strains. This metabolic profile is absent in ceftriaxone. Documented 78% synergy with amikacin against Enterobacteriaceae validates combination therapy research. USP/EP/JP monographs guarantee potency (916-964 µg/mg) and batch consistency via validated HPLC. Choose a differentiated antibiotic with verifiable quality for critical applications.

Molecular Formula C16H16N5NaO7S2
Molecular Weight 477.5 g/mol
Cat. No. B8730940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEFOTAXIME SODIUM
Molecular FormulaC16H16N5NaO7S2
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
InChIInChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/t10-,14-;/m1./s1
InChIKeyAZZMGZXNTDTSME-BWTUWSSMSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CEFOTAXIME SODIUM: Third-Generation Cephalosporin for Injectable Antimicrobial Applications


Cefotaxime sodium is a third-generation, semi-synthetic, broad-spectrum cephalosporin antibiotic [1]. It is a white to light-yellow crystalline powder, soluble in water, and is exclusively administered via parenteral routes due to negligible oral bioavailability (<5%) [2]. As a β-lactam, its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [1]. Its spectrum of activity includes many clinically significant Gram-positive and Gram-negative aerobic bacteria, with particularly strong activity against members of the Enterobacteriaceae family [3].

CEFOTAXIME SODIUM: Why In-Class Compounds Cannot Be Assumed Interchangeable


Within the third-generation cephalosporin class, significant differences in pharmacokinetic profiles, metabolic fate, and specific antibacterial activities preclude simple interchangeability. For instance, while cefotaxime and ceftriaxone share an overlapping antibacterial spectrum, they diverge considerably in their half-lives, protein binding, and tissue penetration, which dictates different dosing regimens and therapeutic applications [1]. Furthermore, cefotaxime is uniquely metabolized to an active compound, desacetylcefotaxime, which contributes synergistically to its overall antimicrobial efficacy [2]. Such product-specific characteristics have direct implications for clinical selection, particularly in critical care or pediatric settings, and for industrial procurement where verifiable, standardized quality attributes are non-negotiable [3]. The evidence below quantifies these critical differentiators.

CEFOTAXIME SODIUM: Product-Specific Evidence of Differentiation vs. Close Analogs


Shorter Elimination Half-Life vs. Ceftriaxone: Enabling Controlled Dosing in Critical Care and Pediatrics

Cefotaxime possesses a significantly shorter elimination half-life compared to its closest third-generation analog, ceftriaxone. This pharmacokinetic difference is a primary driver for clinical selection. [1]

Pharmacokinetics Pediatrics Critical Care

Unique In Vivo Generation of Active Metabolite (Desacetylcefotaxime) and Synergistic Interaction

Cefotaxime is partially metabolized in vivo to desacetylcefotaxime (dCTX), an active metabolite not generated by most other cephalosporins like ceftriaxone or ceftazidime. This metabolite not only possesses intrinsic antimicrobial activity but acts synergistically with the parent drug, enhancing overall potency. [1][2]

Metabolism Synergy Antibacterial Potency

Demonstrated In Vitro Synergy with Aminoglycosides Against Resistant Gram-Negative Pathogens

Cefotaxime exhibits high rates of in vitro synergy when combined with aminoglycosides such as amikacin, gentamicin, and tobramycin, particularly against multi-resistant Gram-negative pathogens like Pseudomonas and Serratia. [1][2]

Combination Therapy Synergy Gram-Negative Resistance

Stringent Pharmacopoeial Standards and Validated Analytical Methods for Quality Control

Cefotaxime sodium is a well-characterized substance with monographs in major global pharmacopoeias (USP, EP, JP) that define strict quality parameters including assay limits, impurity profiling, and physical properties. [1]

Quality Control Analytical Chemistry Pharmacopoeia

Demonstrated CSF Penetration in Meningitis: A Core Differentiator for CNS Indications

Cefotaxime is one of the few cephalosporins with documented effective penetration into the cerebrospinal fluid (CSF), making it a primary agent for treating bacterial meningitis. This is a key differentiator from many other β-lactams that achieve sub-therapeutic CSF concentrations. [1][2]

CNS Penetration Meningitis Pediatrics

Validated Stability-Indicating Methods for Impurity and Degradation Analysis

The stability of cefotaxime sodium and its impurity profile are well-documented, with validated HPLC and chemometric methods for quantifying the drug in the presence of its degradation products. This is crucial for ensuring product quality throughout its shelf life. [1][2]

Stability Impurity Profiling Analytical Methods

CEFOTAXIME SODIUM: Optimal Application Scenarios Based on Product-Specific Evidence


1. Pediatric and Neonatal Severe Infections (e.g., Meningitis)

Cefotaxime is a preferred agent for pediatric and neonatal meningitis and other severe Gram-negative infections. This is directly supported by its short, predictable half-life (0.8h) allowing for safe dose adjustment in patients with immature renal function [1], and its proven ability to achieve therapeutic concentrations in the cerebrospinal fluid (mean CSF penetration of 10.1%) [2].

2. Critical Care and Combination Therapy for Multi-Drug Resistant (MDR) Pathogens

In intensive care settings, cefotaxime is a rational choice for combination therapy against challenging Gram-negative pathogens. Its documented high rates of in vitro synergy with aminoglycosides—78% with amikacin and 64% with gentamicin against Enterobacteriaceae—support its use in synergistic regimens [3]. Furthermore, its shorter half-life compared to ceftriaxone offers greater control in hemodynamically unstable patients where drug clearance may be unpredictable [1].

3. Quality Control and Procurement for Pharmaceutical Production

For industrial procurement and quality control, cefotaxime sodium offers a well-defined regulatory landscape. The existence of monographs in USP, EP, and JP provides clear, harmonized specifications for identity, potency (e.g., USP assay 916-964 µg/mg), and purity [4]. Validated, stability-indicating analytical methods, such as those using chemometric or HPLC approaches, are available to monitor the product for degradation impurities, ensuring compliance and batch-to-batch consistency [5].

4. Research on Antimicrobial Metabolism and Synergy

Cefotaxime serves as a unique model compound for researching prodrug/metabolite interactions in antimicrobial therapy. Its in vivo conversion to the active metabolite desacetylcefotaxime, which acts synergistically with the parent drug against 72% of tested strains, provides a robust platform for studying the pharmacokinetic/pharmacodynamic (PK/PD) benefits of such combinations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEFOTAXIME SODIUM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.